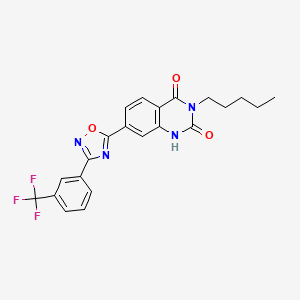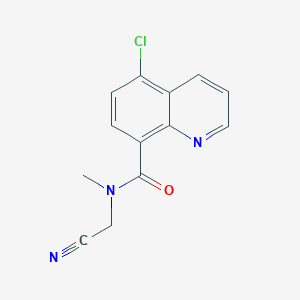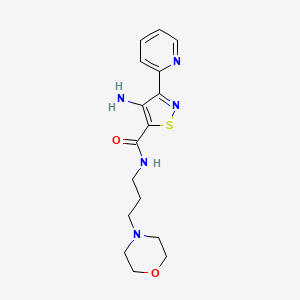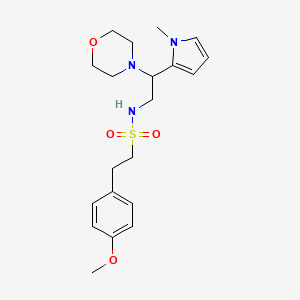![molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2](/img/structure/B2896028.png)
5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of organic compound known as a heterocycle . It also contains a carboxylic acid group, which is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the imidazo[4,5-b]pyridine core, with additional phenyl and carboxylic acid groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .科学的研究の応用
Pharmacophore Design and Kinase Inhibition
The chemical compound under discussion shares structural similarities with synthetic compounds known for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for the release of proinflammatory cytokines. The literature emphasizes the design, synthesis, and activity studies of such compounds, highlighting the importance of crystal structures of p38 in complex with small organic ligands for the development of selective inhibitors. These inhibitors demonstrate the ability to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and achieving high binding selectivity and potency through specific structural features, such as the preservation of the 4-fluorophenyl ring occupation in pocket I. This pharmacophore design approach underscores the compound's relevance in the scientific research aimed at developing treatments for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), which structurally resemble the discussed compound, possess significant biological properties, including antioxidant activities. Studies focusing on the structure-activity relationships (SARs) of HCAs have led to the development of more potent antioxidant molecules. These investigations reveal the critical role of structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the aromatic ring, in enhancing antioxidant activity. Such research is pivotal for optimizing the structure of molecular leads in medicinal chemistry, potentially making the discussed compound a candidate for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Synthesis and Analysis in Biological Matrices
The chemical structure of interest is closely related to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a compound known for its carcinogenic properties in rodents. Research on PhIP has led to the development of assays for analyzing its presence and metabolites in various biological matrices, foodstuffs, and beverages. The analytical techniques employed, such as liquid and gas chromatography coupled with mass spectrometry, highlight the compound's relevance in studies concerning its biological effects and exposure levels. This body of work contributes to the understanding of the carcinogenic potential of similar compounds and their metabolites, underscoring the importance of analytical methods in assessing health risks (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONSRHDQFVFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)
